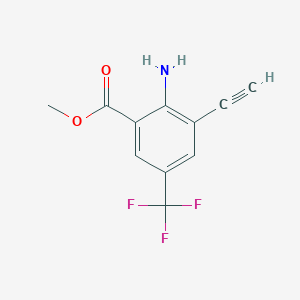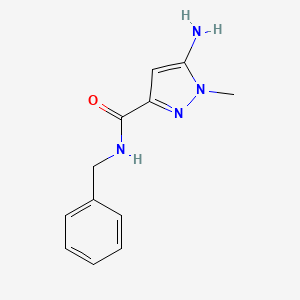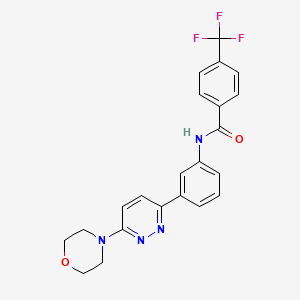
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate, also known as MTEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEB is a member of the benzoate family and is commonly used in the synthesis of other chemical compounds.
科学的研究の応用
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is in the field of medicinal chemistry. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to have potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The mechanism of action of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase, which are essential for the growth and survival of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to induce the production of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments is its potent anticancer activity. It has been found to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments. One of the primary limitations is its potential toxicity. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is relatively unstable and may degrade over time, which may affect the results of experiments.
将来の方向性
There are several future directions for research on Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate. One area of research is the development of new anticancer drugs based on the structure of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate. Researchers are currently exploring the potential of modifying the structure of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate to improve its anticancer activity and reduce its toxicity to normal cells.
Another area of research is the investigation of the potential applications of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Researchers are currently exploring the potential of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate to inhibit the activity of certain enzymes that are involved in the pathogenesis of these diseases.
Conclusion
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of other chemical compounds and has been found to exhibit potent anticancer activity against various cancer cell lines. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to have potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments, its potential applications make it a promising candidate for future research.
合成法
The synthesis of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate involves the reaction between 2-amino-3-ethynyl-5-(trifluoromethyl)benzoic acid and methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate, which is a white crystalline solid.
特性
IUPAC Name |
methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-3-6-4-7(11(12,13)14)5-8(9(6)15)10(16)17-2/h1,4-5H,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGFEDJBSUMEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)
![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)


![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)

![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)


